5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carboxylic acid (5-t-Butyl-2-DBP) is a synthetic compound that is used in scientific research and laboratory experiments. It is a member of the pyrazole family and has a variety of applications due to its unique chemical structure and properties.
Scientific Research Applications
5-t-Butyl-2-DBP is used in a variety of scientific research applications, such as drug design and development, as well as in the study of enzyme inhibition and enzyme-catalyzed reactions. It has also been used in the study of the structure-activity relationships of various compounds. Additionally, 5-t-Butyl-2-DBP has been used in the study of the pharmacological effects of various drugs, such as anti-inflammatory drugs, and in the study of the mechanisms of action of various enzymes.
Mechanism of Action
The mechanism of action of 5-t-Butyl-2-DBP is not well understood, however, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is thought to interact with the enzyme at the active site, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, 5-t-Butyl-2-DBP may act as an allosteric inhibitor, altering the conformation of the enzyme and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-DBP are not well understood. However, it has been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory diseases. Additionally, it has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-t-Butyl-2-DBP in laboratory experiments is its high purity and low cost. Additionally, it is easy to synthesize and can be used in a variety of experiments, including drug design and development, enzyme inhibition studies, and structure-activity relationship studies. However, one of the main limitations of using 5-t-Butyl-2-DBP in laboratory experiments is its lack of specificity. It is not specific to any particular enzyme and may interact with other enzymes, leading to unpredictable results.
Future Directions
There are several potential future directions for the use of 5-t-Butyl-2-DBP in scientific research. One potential direction is to further explore its anti-inflammatory properties and examine its potential applications in the treatment of inflammatory diseases. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes and its potential applications in drug design and development. Another potential direction is to explore its potential as an allosteric inhibitor and examine its effects on the conformation of enzymes. Finally, further research could be done to explore its potential as a drug delivery system, as it has the ability to penetrate cell membranes and deliver drugs to specific targets.
Synthesis Methods
The synthesis of 5-t-Butyl-2-DBP is a multi-step process and involves the use of several reagents and catalysts. The first step is the formation of the intermediate compound, 5-t-butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole, by reacting ethylmagnesium bromide with 4-methylbenzaldehyde. This step is followed by the introduction of a carboxylic acid group to the pyrazole moiety, which is done by reacting the intermediate with carbon dioxide in the presence of a Lewis acid catalyst. The resulting product is 5-t-Butyl-2-DBP.
properties
IUPAC Name |
5-tert-butyl-2-[(3,4-dimethylphenyl)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-7-13(8-12(11)2)10-19-14(16(20)21)9-15(18-19)17(3,4)5/h6-9H,10H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCPEYCVMPVPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.